molecular formula C11H15NO3 B14445819 N-Benzyl-N,2-dihydroxy-2-methylpropanamide CAS No. 77307-96-1

N-Benzyl-N,2-dihydroxy-2-methylpropanamide

Katalognummer: B14445819
CAS-Nummer: 77307-96-1
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: NTNJWLAKCGMCGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N,2-dihydroxy-2-methylpropanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a 2-dihydroxy-2-methylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,2-dihydroxy-2-methylpropanamide typically involves the reaction of benzylamine with a suitable precursor such as 2-methyl-2,3-epoxypropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-Benzyl-N,2-dihydroxy-2-methylpropanamide can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving amides.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require amide functionalities.

Wirkmechanismus

The mechanism of action of N-Benzyl-N,2-dihydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    N-Benzyl-N-methylpropanamide: Similar structure but lacks the hydroxyl groups.

    N-Benzyl-2-hydroxypropanamide: Contains only one hydroxyl group.

    N-Benzyl-N,2-dihydroxypropanamide: Similar but without the methyl group.

Uniqueness: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

77307-96-1

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

N-benzyl-N,2-dihydroxy-2-methylpropanamide

InChI

InChI=1S/C11H15NO3/c1-11(2,14)10(13)12(15)8-9-6-4-3-5-7-9/h3-7,14-15H,8H2,1-2H3

InChI-Schlüssel

NTNJWLAKCGMCGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)N(CC1=CC=CC=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.